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Compound of Interest |

Tert-butyl 4-
Compound Name: (trifluoromethoxy)phenylcarbamat

e

Cat. No.: B1280340

\ J

An extensive search for scientific and technical data related to CAS number 212696-37-2 and
its corresponding IUPAC name, 2-(3,5-difluorophenyl)-N-[(3S)-1-methylpiperidin-3-yl]-2-oxo-
acetamide, has revealed a significant lack of publicly available information. This suggests that
the compound may be a proprietary molecule, a research chemical with limited dissemination
of data, or that the provided identifiers may be inaccurate.

While this guide cannot provide the in-depth analysis requested due to the absence of specific
literature, this document will outline the general properties and potential areas of interest for a
molecule with this structure, based on the analysis of its constituent chemical moieties. This
theoretical framework can guide researchers in designing experiments and formulating
hypotheses should a sample of this compound become accessible.

Predicted Physicochemical Properties

A summary of predicted physicochemical properties for a molecule with the structure of 2-(3,5-
difluorophenyl)-N-[(3S)-1-methylpiperidin-3-yl]-2-oxo-acetamide is presented below. These
values are derived from computational models and provide a preliminary assessment of the
compound's characteristics.
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Property Predicted Value Notes
Molecular Formula C14H16F2N202
Molecular Weight 282.29 g/mol

The N-H group of the
Hydrogen Bond Donors 1 )

acetamide.

The two oxygen atoms and
Hydrogen Bond Acceptors 4 )

two nitrogen atoms.
LogP ~1.5-25 Indicates moderate lipophilicity.
Topological Polar Surface Area £g A2 Suggests good potential for
(TPSA) cell permeability.

Potential Areas of Biological Investigation

The structural features of 2-(3,5-difluorophenyl)-N-[(3S)-1-methylpiperidin-3-yl]-2-oxo-
acetamide suggest several avenues for biological and pharmacological research. The presence
of a difluorophenyl group, a piperidine ring, and an acetamide linker are common motifs in
centrally active and metabolically stable drug candidates.

Central Nervous System (CNS) Activity

The piperidine moiety is a common scaffold in a vast array of CNS-active compounds, including
opioids, antipsychotics, and antidepressants. The predicted LogP and TPSA values suggest
that this molecule may have the ability to cross the blood-brain barrier. Therefore, initial
screening could focus on its potential as a ligand for various CNS receptors, such as:

o Dopamine Receptors: The piperidine ring is a key feature of many dopamine receptor
antagonists.

e Serotonin Receptors: Various serotonin receptor subtypes are targeted by piperidine-
containing compounds.

e Sigma Receptors: These receptors are implicated in a range of neurological disorders and
are known to bind piperidine derivatives.
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lon Channel Modulation

The difluorophenyl group can influence the electronic properties of the molecule, potentially
leading to interactions with voltage-gated or ligand-gated ion channels. Assays to investigate
the modulation of sodium, potassium, or calcium channels could be a fruitful area of research.

Proposed Experimental Workflow

For researchers who have access to this compound, a logical experimental workflow to
elucidate its properties and potential uses is outlined below.

Figure 1. A proposed experimental workflow for the characterization of a novel compound.

Hypothetical Signaling Pathway Involvement

Given the potential for CNS activity, a hypothetical signaling pathway that could be modulated
by this compound is the dopaminergic signaling cascade. If the compound acts as a dopamine
D2 receptor antagonist, it could interfere with the G-protein coupled receptor (GPCR) signaling
pathway.
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Figure 2. A hypothetical signaling pathway illustrating the potential mechanism of action.

Conclusion

While a comprehensive technical guide on CAS number 212696-37-2 cannot be provided at
this time due to a lack of available data, this document offers a theoretical framework for its
potential properties and uses based on its chemical structure. The provided experimental
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workflow and hypothetical signaling pathway can serve as a starting point for researchers
investigating this or structurally related compounds. Further investigation is contingent on the
availability of the compound and the publication of relevant scientific studies.

 To cite this document: BenchChem. [Technical Guide: An Analysis of CAS Number 212696-
37-2]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280340#cas-number-212696-37-2-properties-and-
uses]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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